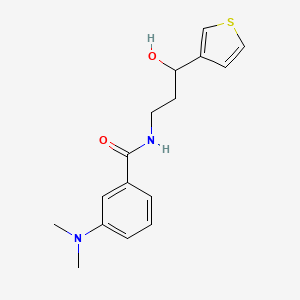
3-(dimethylamino)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(dimethylamino)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H15N2O2S, with a molecular weight of approximately 253.33 g/mol. The structural features include a dimethylamino group, a hydroxypropyl chain linked to a thiophene ring, and a benzamide moiety, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Hydroxypropyl Intermediate : The reaction of thiophene-3-carbaldehyde with nitromethane followed by reduction yields 3-hydroxy-3-(thiophen-3-yl)propylamine.
- Amide Bond Formation : The hydroxypropyl intermediate is reacted with appropriate benzoyl derivatives under standard amide coupling conditions using reagents like EDCI and HOBt.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, analogs have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections .
Anticancer Activity
Research has demonstrated that benzamide derivatives can inhibit cancer cell proliferation. A study highlighted that certain structural modifications in benzamides lead to increased potency against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves targeting specific pathways like apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to be mediated through:
- Hydrogen Bonding : Interaction with target proteins via hydrogen bonds.
- π-π Interactions : The aromatic systems facilitate stacking interactions with nucleic acids or proteins, modulating their functions.
Case Studies
- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 μM against S. aureus, indicating strong antibacterial properties .
- Cancer Cell Studies : In a comparative study involving various benzamide derivatives, the compound was found to reduce the viability of lung cancer cells by 70% at a concentration of 50 μM after 48 hours of treatment .
Data Summary Table
| Biological Activity | Activity Type | Tested Organisms/Cell Lines | Effectiveness (MIC/IC50) |
|---|---|---|---|
| Antibacterial | Inhibition | S. aureus | 25 μM |
| Anticancer | Cell Viability | Lung Cancer Cells | IC50 = 50 μM |
| Antifungal | Inhibition | Various Fungi | Not specified |
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)14-5-3-4-12(10-14)16(20)17-8-6-15(19)13-7-9-21-11-13/h3-5,7,9-11,15,19H,6,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYCYSUSWNBRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













